4-Iodo-6-methoxypyridin-3-ol
Overview
Description
4-Iodo-6-methoxypyridin-3-ol is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of an iodine atom at the 4th position, a methoxy group at the 6th position, and a hydroxyl group at the 3rd position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-6-methoxypyridin-3-ol can be achieved through several synthetic routes. One common method involves the iodination of 6-methoxypyridin-3-ol. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 6-methoxypyridin-3-ol is reacted with an iodine source in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-6-methoxypyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce other functional groups present on the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the iodine atom.
Oxidation Products: Ketones or aldehydes derived from the oxidation of the hydroxyl group.
Reduction Products: Deiodinated compounds or reduced derivatives of the original molecule.
Scientific Research Applications
4-Iodo-6-methoxypyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in various cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Iodo-6-methoxypyridin-3-ol involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group on the pyridine ring contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-Iodo-5-methoxypyridin-3-ol: Similar in structure but with the iodine atom at the 6th position and the methoxy group at the 5th position.
4-Iodo-3-methoxypyridine: Lacks the hydroxyl group at the 3rd position.
Uniqueness
4-Iodo-6-methoxypyridin-3-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-iodo-6-methoxypyridin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO2/c1-10-6-2-4(7)5(9)3-8-6/h2-3,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEKKHSBTAFFDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)I)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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